molecular formula C16H16N6O3 B2771074 N-(2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)benzamide CAS No. 2034324-86-0

N-(2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)benzamide

Numéro de catalogue: B2771074
Numéro CAS: 2034324-86-0
Poids moléculaire: 340.343
Clé InChI: NWUTXSXOZXDTDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)benzamide is a chemical compound of significant interest in scientific research and development, particularly within the field of medicinal chemistry. This molecule features the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a privileged heterocyclic structure known for its versatile biological properties and its role as a key pharmacophore in drug discovery. Compounds based on this core structure have been investigated as potent inhibitors for various biological targets. For instance, related triazolopyridazine derivatives have been explored as bivalent bromodomain and extraterminal (BET) inhibitors, such as the development candidate AZD5153, which exhibited excellent pharmacokinetic profiles and in vivo efficacy in downregulating oncogenes like c-Myc . Other research efforts have optimized similar triazolopyridazine compounds, like MMV665917, as novel anti-Cryptosporidium agents, demonstrating the scaffold's potential in antiparasitic therapy . The structural motifs present in this compound—including the triazolopyridazine head group, a flexible amide linker, and a benzamide tail—provide a modular framework for structure-activity relationship (SAR) studies. Researchers can utilize this chemical tool to probe biological pathways, optimize potency and selectivity against specific targets, and further understand the mechanism of action of triazolopyridazine-based therapeutics. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

N-[2-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-25-15-8-7-12-19-20-13(22(12)21-15)9-17-14(23)10-18-16(24)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,17,23)(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUTXSXOZXDTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)CNC(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features allow for diverse biological activities, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The compound has a molecular formula of C13H15N7O2C_{13}H_{15}N_7O_2 and a molecular weight of approximately 301.31 g/mol. Its structure incorporates multiple heterocycles, including triazole and pyridazine moieties, which are known for their biological activities.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • The compound exhibits notable cytotoxicity against various cancer cell lines. For instance, derivatives of triazolo-pyridazine have shown IC50 values in the low micromolar range against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells. For example, a related compound demonstrated IC50 values of 1.06 ± 0.16 μM for A549 cells and 1.23 ± 0.18 μM for MCF-7 cells .
    • Mechanistic studies suggest that these compounds can induce apoptosis and cell cycle arrest in cancer cells .
  • Kinase Inhibition :
    • The compound has been evaluated for its inhibitory activity against c-Met kinase, an important target in cancer therapy. The most promising derivatives showed IC50 values comparable to existing drugs, indicating strong potential as therapeutic agents .
  • Antimicrobial Properties :
    • Compounds containing the triazole and pyridazine frameworks have demonstrated antimicrobial activity against various pathogens. This includes antibacterial and antifungal effects that may be leveraged in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural Feature Biological Activity
Triazole RingAnticancer, Antimicrobial
Pyridazine MoietyKinase inhibition
Benzamide BackboneEnhances solubility and bioavailability

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives on cancer cell lines using the MTT assay. Results indicated that modifications to the benzamide moiety significantly affected cytotoxicity profiles .
  • Kinase Inhibition Study : Research focused on the binding affinity of triazolo-pyridazine derivatives to c-Met kinase revealed that specific substitutions could enhance inhibitory potency, suggesting routes for further optimization .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, which are structurally diversified by substitutions on the triazole, pyridazine, or pendant groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Biological Activity/Findings Reference
N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide 6-Methoxy triazolopyridazine + pyridazinylacetamide No explicit activity reported; structural similarity suggests potential kinase inhibition
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide 6-Methyl triazolopyridazine + benzamide Moderate antimicrobial activity against Gram-positive bacteria and fungi
N-(2-{6-[(4-Chlorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide 4-Chlorobenzylamino at position 6 + benzamide Enhanced lipophilicity; potential CNS penetration due to halogen substitution
N-((6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide 6-Chloro triazolopyridazine + benzamide Improved metabolic stability compared to methoxy analogs
4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide 6-Methoxy triazolopyridazine + thiazolylbutanamide Antiproliferative activity against cancer cell lines (e.g., MCF-7, A549)

Key Observations :

Substitution at Position 6 :

  • Methoxy (Target Compound) : Enhances solubility and electronic effects but may reduce metabolic stability compared to chloro analogs .
  • Chloro () : Increases lipophilicity and resistance to oxidative metabolism, favoring CNS-targeted applications .
  • Methyl () : Balances hydrophobicity and steric effects, contributing to antimicrobial activity .

Linker and Terminal Groups :

  • Benzamide (Target Compound) : Demonstrates consistent binding to amide-sensitive targets (e.g., proteases, kinases) .
  • Pyridazinylacetamide () : May mimic ATP-binding motifs in kinases but lacks empirical validation .
  • Thiazolylbutanamide () : Extends conjugation for π-stacking, improving antiproliferative potency .

Biological Activity :

  • Antimicrobial activity correlates with electron-withdrawing groups (e.g., chloro) and aryl substitutions .
  • Antiproliferative effects are enhanced by extended linkers (e.g., butanamide) and heteroaromatic termini (e.g., thiazole) .

Research Findings and Implications

  • Metabolic Stability : Chloro-substituted analogs exhibit longer half-lives in hepatic microsomes compared to methoxy derivatives, making them preferable for in vivo studies .
  • Antimicrobial Specificity : Benzamide-linked triazolopyridazines show selectivity for Gram-positive bacteria, likely due to membrane penetration mechanisms .
  • Structural-Activity Relationships (SAR) :
    • Position 6 : Electron-donating groups (e.g., methoxy) favor solubility; electron-withdrawing groups (e.g., chloro) enhance target affinity .
    • Linker Length : Longer chains (e.g., butanamide) improve interaction with deep binding pockets in kinases or proteases .

Q & A

Q. What synthetic methodologies are optimal for synthesizing this compound with high purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

  • Step 1 : Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with substituted pyridazines under reflux conditions (e.g., using ethanol or DMF as solvents) .
  • Step 2 : Functionalization of the core with methoxy and benzamide groups via amide bond formation. Reaction conditions (e.g., pH 7–8, room temperature) and catalysts (e.g., EDC/HOBt) are critical for yield optimization .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) ensure >95% purity .

Q. How is structural integrity validated post-synthesis?

A combination of spectroscopic and chromatographic methods is used:

  • NMR : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and substitution patterns (e.g., methoxy group at C6: δ ~3.9 ppm in ¹H NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ observed at m/z 452.18) .
  • HPLC : Retention time consistency and absence of impurities confirm purity .

Q. What preliminary biological activities are reported for this compound?

Early studies suggest kinase inhibition (e.g., p38 MAPK) and antiproliferative effects in cancer cell lines (IC₅₀ ~5–20 µM in MCF-7 and A549 cells). Mechanisms may involve competitive ATP-binding site inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Variable Substituents : Modify the methoxy group (C6) or benzamide moiety to assess impact on target binding. For example:
  • Replace methoxy with ethoxy or halogen to alter hydrophobicity .
  • Introduce electron-withdrawing groups (e.g., nitro) on the benzamide to enhance electrophilic interactions .
    • Assay Design : Use kinase inhibition assays (e.g., ADP-Glo™) and cellular viability assays (MTT) to quantify potency. Compare IC₅₀ values across derivatives .

Q. What strategies resolve contradictions in reported biological data?

  • Cross-Validation : Replicate assays in multiple cell lines (e.g., HepG2 vs. HeLa) under standardized conditions (e.g., 48-hour exposure, 10% FBS) to rule out cell-specific effects .
  • Target Profiling : Use proteomics (e.g., kinome-wide screening) to identify off-target interactions that may explain variability .
  • Metabolic Stability : Assess compound stability in liver microsomes to determine if metabolic degradation affects activity .

Q. What in vitro and in vivo models are suitable for pharmacokinetic (PK) analysis?

  • In Vitro :
  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
  • Plasma Stability : Incubate with human plasma (37°C, 1 hour) and measure degradation via LC-MS .
    • In Vivo :
  • Rodent Models : Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma at intervals (0.5, 2, 6 hours) for LC-MS/MS analysis of AUC and T₁/₂ .
  • Tissue Distribution : Quantify compound levels in liver, kidney, and brain to assess blood-brain barrier penetration .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.